molecular formula C9H13NO3S B2721192 1-Amino-3-(benzenesulfonyl)propan-2-ol CAS No. 1082293-16-0

1-Amino-3-(benzenesulfonyl)propan-2-ol

Cat. No.: B2721192
CAS No.: 1082293-16-0
M. Wt: 215.27
InChI Key: PULXRKJDACCRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(benzenesulfonyl)propan-2-ol is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of an amino group, a benzenesulfonyl group, and a hydroxyl group attached to a propane backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate amino alcohol under controlled conditions. One common method includes the reaction of benzenesulfonyl chloride with 3-amino-1,2-propanediol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(benzenesulfonyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonyl ketones or aldehydes.

    Reduction: Formation of benzenesulfide derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

1-Amino-3-(benzenesulfonyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(benzenesulfonyl)propan-2-ol involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-3-(benzenesulfonyl)propan-2-ol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-amino-3-(benzenesulfonyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULXRKJDACCRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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